Maltodextrin

Description

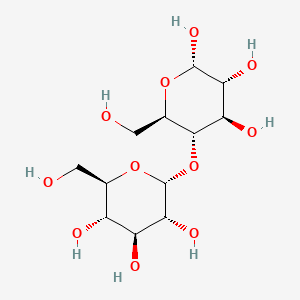

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-ASMJPISFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196313 | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS], White odorless solid; [Merck Index] White odorless powder; [Acros Organics MSDS], White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Starch, soluble | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4482-75-1, 9005-84-9, 9050-36-6, 69-79-4 | |

| Record name | α-Maltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4482-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Maltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004482751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Starch, soluble | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009005849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amylodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amylodextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-MALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15SUG9AD26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 °C | |

| Record name | Maltodextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Dextrose Equivalent in Defining Maltodextrin's Physical Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Maltodextrin, a polysaccharide derived from starch hydrolysis, is a versatile excipient in the pharmaceutical industry, valued for its utility as a binder, diluent, film-former, and carrier in various drug delivery systems.[1][2][3] Its functional characteristics are intrinsically linked to its degree of hydrolysis, quantified by the Dextrose Equivalent (DE). The DE value, a measure of the percentage of reducing sugars present on a dry basis relative to dextrose, dictates the average molecular weight of the glucose polymers.[4][5] This guide provides a comprehensive technical overview of how the DE of maltodextrin profoundly influences its key physical properties, thereby impacting its performance in pharmaceutical formulations.

The Inverse Relationship Between Dextrose Equivalent and Molecular Weight

The hydrolysis process breaks down long starch chains into shorter glucose polymers. Consequently, a higher DE value corresponds to shorter polymer chains and a lower average molecular weight, while a lower DE signifies longer chains and a higher average molecular weight.[6][7] This fundamental relationship underpins the variations observed in the physicochemical characteristics of different maltodextrin grades.

Impact of Dextrose Equivalent on Key Physical Properties

The functional behavior of maltodextrin in applications ranging from tablet manufacturing to the microencapsulation of active pharmaceutical ingredients (APIs) is governed by its physical properties.[8][9] The following sections and the corresponding data tables detail the significant effects of DE on these properties.

Viscosity

The viscosity of maltodextrin solutions is inversely proportional to its DE value. Maltodextrins with lower DE values, and therefore longer glucose chains, form more viscous solutions.[8][10] This property is advantageous in formulations requiring increased viscosity, such as suspensions or syrups, and for its film-forming capabilities.[1][3] Conversely, higher DE maltodextrins produce less viscous solutions, which is preferable in applications where a thinner consistency is desired.[8]

Solubility

Solubility in aqueous solutions increases with a higher DE.[2][3][8] The shorter polymer chains of high DE maltodextrins dissolve more readily in water. This characteristic is crucial for applications such as instant release formulations and in processes like spray-drying where high solid content solutions with low viscosity are beneficial.[1]

Hygroscopicity

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, also increases with a higher DE.[2][6][10] The greater number of hydrophilic hydroxyl groups in the shorter chains of high DE maltodextrins contributes to this property. While this can be a challenge in terms of powder flow and caking, it can be leveraged in specific applications.[11] Maltodextrins with lower DE values are less hygroscopic and offer better stability for moisture-sensitive APIs.[11]

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical parameter for the stability of amorphous solid dosage forms. Generally, a lower DE is associated with a higher Tg.[6][12] A higher Tg indicates a more physically stable amorphous state, which is crucial for preventing the crystallization of the API and maintaining the integrity of the formulation over its shelf life.[13] The plasticizing effect of water, which is more pronounced in higher DE maltodextrins due to their increased hygroscopicity, can significantly lower the Tg.[12]

Powder Flowability and Compressibility

The flowability of maltodextrin powders is influenced by factors such as particle size, shape, and interparticle cohesive forces, which are in turn affected by the DE. While some studies suggest that higher DE maltodextrins can lead to increased powder density and improved flowability, others indicate that the increased hygroscopicity of high DE powders can lead to poor flow and caking.[6][14][15] Compressibility, an important factor in tablet manufacturing, tends to increase with a higher DE.[2][3]

Colligative Properties: Osmotic Pressure and Freezing Point Depression

Colligative properties, which depend on the number of solute particles in a solution, are directly influenced by the DE. A higher DE, corresponding to a greater number of smaller molecules, results in a higher osmotic pressure.[2][3] This is a key consideration in formulating oral nutritional supplements and isotonic solutions. Similarly, a higher DE leads to a greater depression of the freezing point, a property relevant in the formulation of cryoprotectants and lyophilized products.[16][17][18]

Quantitative Data Summary

The following tables summarize the general trends and, where available, quantitative relationships between the Dextrose Equivalent of maltodextrin and its physical properties.

| Dextrose Equivalent (DE) | Average Molecular Weight | Viscosity | Solubility | Hygroscopicity | Glass Transition Temperature (Tg) |

| Low (e.g., 3-10) | High | High | Low | Low | High |

| High (e.g., 15-20) | Low | Low | High | High | Low |

Table 1: General Trends of Physical Properties with Varying Dextrose Equivalent.

| Physical Property | Effect of Increasing DE | Reference |

| Viscosity | Decreases | [8][10] |

| Solubility | Increases | [2][3][8] |

| Hygroscopicity | Increases | [2][6][10] |

| Glass Transition Temperature (Tg) | Decreases | [6][12] |

| Compressibility | Increases | [2][3] |

| Osmotic Pressure | Increases | [2][3] |

| Freezing Point Depression | Increases | [16][17][18] |

Table 2: Summary of the Effect of Increasing Dextrose Equivalent on Physical Properties.

Experimental Protocols

Accurate characterization of maltodextrin's physical properties is essential for its effective application. The following outlines the methodologies for key experiments.

Determination of Dextrose Equivalent

The standard method for determining the DE of maltodextrin is the Lane-Eynon titration .[5] This method is based on the reduction of a known quantity of copper(II) sulfate (B86663) in an alkaline tartrate solution (Fehling's solution) by the reducing sugars in the maltodextrin sample. The endpoint is indicated by a color change.

An alternative and rapid method is freezing point osmometry . This technique measures the osmolality of a maltodextrin solution, which is directly related to the number of molecules in the solution and thus inversely proportional to the average molecular weight and DE.[4][19] However, this method can be affected by the presence of non-carbohydrate impurities, and a correction based on conductivity measurements may be necessary.[4] High-Performance Liquid Chromatography (HPLC) can also be used to analyze the distribution of different polymer chain lengths, providing detailed information beyond a single DE value.[20][21]

Viscosity Measurement

The viscosity of maltodextrin solutions is typically measured using a rotational viscometer or rheometer . A specific concentration of the maltodextrin solution is prepared in deionized water at a controlled temperature. The viscometer measures the torque required to rotate a spindle at a constant speed in the solution, which is then used to calculate the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Solubility Determination

Solubility can be determined by adding a known excess of maltodextrin to a fixed volume of deionized water at a specific temperature. The mixture is agitated for a sufficient time to reach equilibrium. The undissolved solids are then separated by filtration or centrifugation, and the concentration of the dissolved maltodextrin in the supernatant is determined by methods such as refractometry or by evaporating a known volume of the supernatant to dryness and weighing the residue.

Hygroscopicity Analysis

Hygroscopicity is assessed by exposing a known weight of a dried maltodextrin sample to a controlled high-humidity environment (e.g., in a desiccator with a saturated salt solution) at a constant temperature. The increase in weight of the sample is measured over time until it reaches equilibrium. The hygroscopicity is expressed as the mass of water absorbed per unit mass of the dry sample.

Glass Transition Temperature (Tg) Measurement

Differential Scanning Calorimetry (DSC) is the primary technique used to determine the Tg of maltodextrin. A small, accurately weighed sample of the maltodextrin is hermetically sealed in an aluminum pan. The sample is subjected to a controlled heating and cooling cycle in the DSC instrument. The Tg is observed as a step change in the heat flow curve.

Logical Relationships in Drug Development

The selection of a specific maltodextrin grade for a pharmaceutical application is a critical decision based on the desired physical properties of the final dosage form. The following diagram illustrates the logical relationships between the DE of maltodextrin, its physical properties, and its suitability for various applications in drug development.

Conclusion

The Dextrose Equivalent is a fundamental parameter that dictates the physical and functional properties of maltodextrin. A thorough understanding of the relationships between DE and properties such as viscosity, solubility, hygroscopicity, and glass transition temperature is paramount for researchers, scientists, and drug development professionals. By carefully selecting the appropriate maltodextrin grade based on its DE, formulators can optimize the performance, stability, and efficacy of a wide range of pharmaceutical products.

References

- 1. ijpbs.com [ijpbs.com]

- 2. Maltodextrin - CD Formulation [formulationbio.com]

- 3. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 4. Determination of dextrose equivalent value and number average molecular weight of maltodextrin by osmometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dextrose equivalent - Wikipedia [en.wikipedia.org]

- 6. Characteristics of used maltodextrin in food and pharmaceutical industries – Golshahd Co. [en.golshahdco.com]

- 7. carborocket.com [carborocket.com]

- 8. nbinno.com [nbinno.com]

- 9. biollachemicals.com [biollachemicals.com]

- 10. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 11. Effect of maltodextrin with different dextrose equivalents on the physicochemical properties of spray-dried barberry juice (Berberis vulgaris L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Technological Application of Maltodextrins According to the Degree of Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. scielo.br [scielo.br]

- 16. The Influence of Maltodextrin on the Thermal Transitions and State Diagrams of Fruit Juice Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. scielo.br [scielo.br]

- 19. researchgate.net [researchgate.net]

- 20. shodex.com [shodex.com]

- 21. shodexhplc.com [shodexhplc.com]

An In-depth Technical Guide to the Chemical Structure and Composition of Different Maltodextrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and composition of various maltodextrins. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize maltodextrins in their work. This guide delves into the key structural parameters of maltodextrins, presents quantitative data for comparison, and offers detailed experimental protocols for their characterization.

Introduction to Maltodextrin

Maltodextrin is a polysaccharide that is widely used in the food, pharmaceutical, and other industries as a bulking agent, thickener, carrier for flavors and active ingredients, and to control viscosity and sweetness.[1] It is produced through the partial hydrolysis of starch from various botanical sources, such as corn, potato, wheat, and tapioca.[2] The resulting product is a mixture of D-glucose units linked primarily by α-(1→4) glycosidic bonds, with a smaller number of α-(1→6) glycosidic bonds at branch points.[2]

The properties and functionality of a particular maltodextrin are determined by its chemical structure and composition, which can vary significantly depending on the starch source and the extent of hydrolysis. The key parameters used to characterize different maltodextrins are the Dextrose Equivalent (DE), the Degree of Polymerization (DP), the molecular weight distribution, and the ratio of α-(1→4) to α-(1→6) glycosidic linkages.

Key Structural and Compositional Parameters

Dextrose Equivalent (DE)

The Dextrose Equivalent (DE) is a measure of the total amount of reducing sugars present in a maltodextrin, expressed as a percentage of D-glucose on a dry weight basis.[3] It is an indicator of the degree of starch hydrolysis; a higher DE value signifies a greater extent of hydrolysis and a higher concentration of shorter polymer chains and free glucose.[4] Maltodextrins are officially defined as having a DE between 3 and 20.[5] Products with a DE above 20 are classified as glucose syrups.[4]

Degree of Polymerization (DP)

The Degree of Polymerization (DP) refers to the number of D-glucose monomer units in a single maltodextrin polymer chain.[4] Since maltodextrin is a heterogeneous mixture of polymers of different lengths, an average DP is often reported. The DE and average DP are inversely related; maltodextrins with a low DE have a high average DP, and vice versa.[4]

Molecular Weight Distribution

The molecular weight distribution of a maltodextrin describes the range of molecular weights of the polymer chains present in the mixture. This distribution can be narrow or broad and significantly influences the physical properties of the maltodextrin, such as viscosity and solubility. Even maltodextrins with the same DE can have different molecular weight distributions, leading to variations in their functional properties.[1]

Glycosidic Linkages

Maltodextrins consist primarily of D-glucose units linked by α-(1→4) glycosidic bonds, forming linear chains. Branching in the polymer structure is introduced by α-(1→6) glycosidic bonds. The ratio of these two types of linkages is influenced by the original starch source (specifically, the amylose (B160209) to amylopectin (B1267705) ratio) and the hydrolysis process.[6] The degree of branching affects the maltodextrin's digestibility, viscosity, and film-forming properties.

Quantitative Data on Maltodextrin Composition

The following tables summarize quantitative data on the chemical composition of various maltodextrins, compiled from different research sources.

Table 1: Molecular Weight Parameters of Corn Starch Maltodextrins with Different DE Values

| Dextrose Equivalent (DE) (Supplier) | Experimentally Determined DE | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Xn = Mw/Mn) | Average Degree of Polymerization (DP) |

| < 5 (Mc) | 4.5 | 1168 | 1335 | 1.14 | 12 |

| 10 (M10) | 9.8 | 1854 | 2156 | 1.16 | 20 |

| 20 (M20) | 18.2 | 2242 | 2873 | 1.28 | 25 |

| 40 (M40) | 38.5 | - | - | 1.28 | 30 |

Data sourced from Saavedra-Leos et al. (2015).[7]

Table 2: Molecular Characteristics of Different Grades of Maltodextrins

| Maltodextrin Grade (DE) | Number-Average Molecular Weight (Mn) (Da) | Weight-Average Molecular Weight (Mw) (Da) |

| DE 5 | 3600 | - |

| DE 10 | 1800 | - |

| DE 15 | 1200 | - |

| DE 20 | 900 | - |

Data reflects a general trend and is compiled from various sources.[1]

Experimental Protocols for Maltodextrin Characterization

This section provides detailed methodologies for the key experiments used to analyze the chemical structure and composition of maltodextrins.

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Distribution

HPLC is a powerful technique for separating and quantifying the individual oligosaccharides in a maltodextrin sample, providing a detailed view of its molecular weight distribution.

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve the maltodextrin sample in deionized water to a concentration of approximately 0.1% (w/v).[5]

-

Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Chromatographic System:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for separating oligosaccharides. Examples include the Shodex HILICpak VG-25 4D or VN-50 4D.[8][9]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly employed. A typical starting mobile phase is 65:35 (v/v) acetonitrile:water.[9]

-

Flow Rate: A flow rate of 0.6 to 1.0 mL/min is generally used.[9]

-

Column Temperature: Maintain the column at an elevated temperature, for instance, 60 °C, to improve peak shape and resolution.[9]

-

Injection Volume: Inject 5-20 µL of the prepared sample.[9]

-

-

Detection:

-

Refractive Index (RI) Detector: An RI detector is a universal detector for carbohydrates and is commonly used for this application.[9]

-

Evaporative Light Scattering Detector (ELSD): ELSD can also be used and may offer better sensitivity for higher molecular weight oligosaccharides.

-

-

Data Analysis:

-

Identify and quantify the peaks corresponding to different degrees of polymerization (DP1, DP2, DP3, etc.) by comparing their retention times to those of known standards.

-

The area of each peak is proportional to the concentration of the corresponding oligosaccharide.

-

Mass Spectrometry (MS) for Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a rapid and accurate method for determining the molecular weight distribution of maltodextrins.

Methodology:

-

Sample and Matrix Preparation:

-

Sample Solution: Dissolve the maltodextrin powder in chloroform (B151607) or a suitable solvent to a concentration of 1 mg/mL.[7]

-

Matrix Solution: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), in a solvent like a 50:50:0.1 mixture of acetonitrile, water, and trifluoroacetic acid (TFA).[10]

-

Cationizing Agent: A cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA) at 2 mg/mL in water, can be added to promote the formation of sodiated adducts, which are often more stable and easier to detect.[10]

-

-

Target Plate Preparation:

-

Mix the sample solution, matrix solution, and cationizing agent solution. A common ratio is 1:10 (v/v) of sample to matrix.

-

Spot approximately 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely, allowing the sample and matrix to co-crystallize.[11]

-

-

Mass Spectrometry Analysis:

-

Instrument: Use a MALDI-TOF mass spectrometer.

-

Ionization Mode: Acquire spectra in positive ion reflectron mode.

-

Laser: A pulsed nitrogen laser (337 nm) is typically used for desorption and ionization.[7]

-

Data Acquisition: Average 500 laser shots per sample to obtain a representative mass spectrum.[7]

-

Calibration: Calibrate the instrument using a standard with a known molecular weight in the range of the analytes.

-

-

Data Analysis:

-

The resulting spectrum will show a series of peaks, each corresponding to a different polymer chain length (DP). The mass difference between adjacent peaks will be approximately 162 Da, the mass of a glucose monomer.

-

Use specialized software to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Mw/Mn).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful tool for elucidating the detailed chemical structure of maltodextrins, including the determination of the degree of polymerization and the identification and quantification of different glycosidic linkages.

Methodology:

-

Sample Preparation:

-

Dissolve the maltodextrin sample in deuterium (B1214612) oxide (D₂O). To simplify the ¹H NMR spectrum, exchange the hydroxyl protons with deuterium by repeatedly dissolving the sample in D₂O and lyophilizing it.[12]

-

The final sample for analysis should be dissolved in high-purity D₂O.

-

-

NMR Experiments:

-

¹H NMR:

-

The anomeric proton region (δ 4.5-5.5 ppm) is particularly informative.

-

The signals corresponding to the α-(1→4) linkages typically appear around δ 5.4 ppm.[12]

-

The signal for the α-(1→6) linkage appears at a slightly different chemical shift, around δ 4.98 ppm.[12]

-

The signals for the anomeric protons of the reducing end glucose unit appear as two distinct peaks for the α and β anomers.

-

The average degree of polymerization can be estimated by comparing the integral of the anomeric proton signals from the non-reducing ends and the internal glucose units to the integral of the anomeric proton signals from the reducing end.[12]

-

-

¹³C NMR:

-

This technique provides information about the carbon skeleton.

-

The chemical shifts of the anomeric carbons (C1) and the carbons involved in the glycosidic linkages (C4 and C6) are particularly useful for identifying the types of linkages present.

-

-

2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY):

-

These experiments are used to assign all the proton and carbon signals and to confirm the connectivity between the glucose units, providing unambiguous structural elucidation.

-

-

-

Data Analysis:

-

Integrate the relevant peaks in the ¹H NMR spectrum to quantify the relative amounts of different types of protons and, by extension, the ratio of α-(1→4) to α-(1→6) linkages and the average DP.

-

Analyze the 2D NMR spectra to establish the complete structure of the oligosaccharides present.

-

Visualizations of Maltodextrin Structure and Analysis Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to maltodextrin structure and analysis.

Figure 1: General chemical structure of a branched maltodextrin molecule.

Figure 2: Experimental workflow for maltodextrin characterization.

Conclusion

The chemical structure and composition of maltodextrins are complex and varied, directly impacting their functionality in a wide range of applications. A thorough understanding and characterization of these properties are crucial for researchers, scientists, and drug development professionals to ensure product consistency, quality, and performance. This guide has provided an in-depth overview of the key structural parameters of maltodextrins, presented quantitative data for comparison, and detailed the primary experimental protocols for their analysis. By utilizing the information and methodologies outlined herein, professionals can better select, characterize, and apply maltodextrins in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Equilibrium State Diagram of Maltodextrins across Diverse Dextrose Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shodex.com [shodex.com]

- 6. research.wur.nl [research.wur.nl]

- 7. Technological Application of Maltodextrins According to the Degree of Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. shodex.com [shodex.com]

- 9. shodexhplc.com [shodexhplc.com]

- 10. shimadzu.com [shimadzu.com]

- 11. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 12. magritek.com [magritek.com]

A Deep Dive into Digestion-Resistant vs. Digestible Maltodextrin: Implications for Gut Health and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The deliberate modulation of the gut microbiome presents a compelling therapeutic frontier. Among the vast array of dietary carbohydrates, maltodextrins—polymers of D-glucose—exhibit divergent effects on gut health based on their digestibility. This technical guide provides a comprehensive analysis of digestion-resistant maltodextrin (RMD) and digestible maltodextrin (DMD), offering a comparative look at their impact on the gut microbiota, their mechanisms of action, and the experimental methodologies used to elucidate these effects. This document is intended to serve as a critical resource for researchers and professionals in the fields of gastroenterology, microbiology, and pharmaceutical development.

Comparative Effects on Gut Microbiota and Metabolites

Clinical and preclinical studies have consistently demonstrated the contrasting effects of RMD and DMD on the gut microbial ecosystem. RMD, acting as a prebiotic fiber, fosters the growth of beneficial bacteria and the production of health-promoting metabolites.[1][2][3][4][5][6] Conversely, DMD is rapidly absorbed in the upper gastrointestinal tract and can negatively influence the gut environment when consumed in excess.[7][8][9][10][11]

Impact on Microbial Composition

The consumption of RMD has been shown to significantly alter the composition of the gut microbiota. Key quantitative findings from human clinical trials are summarized in Table 1.

| Bacterial Species | Dosage of RMD | Duration of Intervention | Fold Change/Observation | Study Reference |

| Bifidobacterium spp. | 25 g/day | 21 days | Increased fecal counts | Mai et al., 2022[1][2][3][4][5][6] |

| Fusicatenibacter saccharivorans | 15 g/day & 25 g/day | 21 days | ~2-fold increase (p=0.024 and p=0.017, respectively) | Mai et al., 2022[1][2][3][4][5] |

| Akkermansia muciniphila | 25 g/day | 21 days | Increased in participants with low baseline levels (p < 0.1) | Mai et al., 2022[1][5] |

| Faecalibacterium prausnitzii | 25 g/day | 21 days | Increased in participants with low baseline levels (p < 0.1) | Mai et al., 2022[1][5] |

In contrast, studies on digestible maltodextrin suggest it may suppress the growth of beneficial probiotics and encourage the proliferation of potentially pathogenic bacteria, such as E. coli and Salmonella.[7][8][9]

Influence on Short-Chain Fatty Acid (SCFA) Production

The fermentation of RMD by colonic bacteria leads to the production of SCFAs, which are crucial for gut health and systemic metabolic regulation.[12][13] Table 2 summarizes the effects of RMD on key SCFAs.

| Short-Chain Fatty Acid | Dosage of RMD | Duration of Intervention | Observation | Study Reference |

| Butyrate | Not specified | Not specified | Increased cecal concentrations | In vitro and animal studies[13] |

| Propionate | 5% (w/w) in diet | 8 weeks | >2-fold increase in luminal concentrations | Kaji et al., 2018[4] |

| Acetate | Not specified | 48 hours (in vitro) | Main SCFA produced | In vitro fermentation study[13] |

Digestible maltodextrin is largely absorbed as glucose in the small intestine and thus does not contribute to colonic SCFA production.[11][14]

Signaling Pathways and Mechanisms of Action

The differential effects of RMD and DMD on gut health are mediated by distinct signaling pathways. RMD's fermentation products, particularly SCFAs, activate downstream signaling cascades that influence gut hormone secretion and immune responses.

In contrast, digestible maltodextrin's rapid absorption leads to a spike in blood glucose and insulin (B600854) levels, and its presence in the gut may favor the growth of certain pathogenic bacteria that can degrade the mucosal layer.

Experimental Protocols

To ensure the reproducibility and validity of findings in gut health research, detailed and standardized experimental protocols are paramount. The following sections outline the key methodologies employed in studies comparing RMD and DMD.

Human Clinical Trial Design

A randomized, double-blind, placebo-controlled crossover design is the gold standard for assessing the effects of RMD and DMD.

-

Participants: Healthy adults with specified dietary habits (e.g., low fiber intake) are recruited.[15]

-

Intervention: Participants consume a specified daily dose of RMD (e.g., 15-25g) or an equivalent dose of DMD as a placebo, typically mixed into a beverage or food.[1][15][16][17]

-

Duration: Intervention periods typically last for several weeks (e.g., 3 weeks), followed by a washout period of similar length before crossing over to the other intervention.[15]

-

Data Collection: Fecal and blood samples are collected at baseline and at the end of each intervention period. Gastrointestinal symptom questionnaires are often administered throughout the study.[15]

Gut Microbiota Analysis: 16S rRNA Gene Sequencing

-

DNA Extraction: Fecal DNA is extracted from stool samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers (e.g., 341F and 806R).

-

Sequencing: Amplicons are sequenced on a platform such as the Illumina MiSeq.

-

Bioinformatic Analysis: Sequencing reads are processed using a pipeline like QIIME2. This includes quality filtering, denoising (e.g., with DADA2), taxonomic classification against a reference database (e.g., SILVA or Greengenes), and diversity analyses (alpha and beta diversity).

Short-Chain Fatty Acid Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Fecal samples are homogenized and acidified. SCFAs are then extracted using a solvent (e.g., diethyl ether) and derivatized to increase their volatility. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-WAX) and a mass spectrometer detector.

-

Quantification: The concentration of individual SCFAs (acetate, propionate, butyrate, etc.) is determined by comparing their peak areas to those of a standard curve generated from known concentrations of SCFA standards.

Conclusion and Future Directions

The evidence strongly indicates that digestion-resistant maltodextrin and digestible maltodextrin have profoundly different effects on gut health. RMD serves as a valuable prebiotic, promoting a healthier gut microbial composition and enhancing the production of beneficial metabolites like SCFAs. In contrast, DMD, while a readily available energy source, may contribute to gut dysbiosis and associated health issues when consumed in excess.

For researchers and professionals in drug development, understanding these distinctions is critical. RMD holds promise as a therapeutic agent or a component of synbiotic formulations for conditions linked to gut dysbiosis, such as inflammatory bowel disease and metabolic syndrome. Future research should focus on elucidating the specific microbial species and pathways responsible for the health benefits of RMD, as well as investigating its long-term effects in various patient populations. The standardized experimental protocols outlined in this guide provide a framework for conducting rigorous and reproducible studies in this promising area of research.

References

- 1. agilent.com [agilent.com]

- 2. A Pipeline for Reproducible Human 16S rRna Microbiome Analysis - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Resistant Maltodextrin Consumption in a Double-Blind, Randomized, Crossover Clinical Trial Induces Specific Changes in Potentially Beneficial Gut Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Resistant Maltodextrin Consumption in a Double-Blind, Randomized, Crossover Clinical Trial Induces Specific Changes in Potentially Beneficial Gut Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What Are the Targeted Methods for Detecting Short-Chain Fatty Acids in Fecal Samples? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Validity of food additive maltodextrin as placebo and effects on human gut physiology: systematic review of placebo-controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nutrition, Health, and Regulatory Aspects of Digestible Maltodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. research.wur.nl [research.wur.nl]

- 14. Optimization of the 16S rRNA sequencing analysis pipeline for studying in vitro communities of gut commensals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on the Molecular Weight Distribution of Maltodextrin and Its Impact on Functionality

For Researchers, Scientists, and Drug Development Professionals

Introduction to Maltodextrin

Maltodextrin is a polysaccharide that is widely used as a food additive and pharmaceutical excipient.[1][2] It is produced through the partial hydrolysis of starch from sources such as corn, potato, or rice.[3][4] This hydrolysis breaks down the long glucose chains of starch into shorter polymers.[5] Maltodextrin consists of D-glucose units linked primarily by α-(1→4) glycosidic bonds.[3]

The key parameter used to classify maltodextrin is its Dextrose Equivalent (DE), which is a measure of the total amount of reducing sugars present, calculated as dextrose on a dry-weight basis.[5][6] By definition, maltodextrin has a DE of less than 20.[3][6] The DE value is inversely proportional to the average molecular weight of the glucose polymers; a lower DE indicates longer glucose chains and a higher average molecular weight, while a higher DE signifies shorter chains and a lower average molecular weight.[6] This molecular weight distribution is the primary determinant of maltodextrin's functional properties.[7]

The Impact of Molecular Weight Distribution on Functionality

The molecular weight distribution of maltodextrin significantly influences its physical and chemical properties, which in turn dictates its functionality in various applications.[7] Key functional properties affected include solubility, viscosity, hygroscopicity, and glass transition temperature.

Data Presentation: Quantitative Relationships

The following tables summarize the quantitative relationship between the Dextrose Equivalent (DE) of maltodextrin and its molecular weight and key functional properties.

| Dextrose Equivalent (DE) | Average Molecular Weight ( g/mol ) | Degree of Polymerization (DP) | Polydispersity Index (PDI) |

| Low DE (e.g., 2-7) | High (e.g., >2500) | High | Can be high (e.g., 5-12)[8] |

| Medium DE (e.g., 10-15) | Intermediate (e.g., 1200-1800)[9] | Intermediate | Variable |

| High DE (e.g., 16-20) | Low (e.g., 900-1100) | Low | Can be high (e.g., 5-12)[8] |

| Dextrose Equivalent (DE) | Viscosity of Aqueous Solution | Solubility in Water | Hygroscopicity | Glass Transition Temperature (Tg) |

| Low DE | High[7] | Lower[5] | Generally lower at low humidity, but can be higher at high humidity[10] | High (e.g., ~160°C for DE 10)[9] |

| Medium DE | Intermediate | Moderate[5] | Moderate | Intermediate |

| High DE | Low[3][7] | Higher[5][11] | Generally higher[3][12] | Lower[13] |

Experimental Protocols for Characterization

Accurate characterization of the molecular weight distribution of maltodextrin is crucial for predicting its functionality. The following are detailed methodologies for key experiments.

Determination of Dextrose Equivalent (DE) by Lane-Eynon Titration

The Lane-Eynon method is a classic titration procedure used to determine the concentration of reducing sugars.[14]

Principle: This method is based on the reduction of a known quantity of copper(II) sulfate (B86663) in an alkaline tartrate solution (Fehling's solution) by the reducing sugars in the maltodextrin sample.[15][16] The endpoint is determined by the color change of an indicator, typically methylene (B1212753) blue.[14][16]

Procedure:

-

Preparation of Solutions:

-

Fehling's Solution A: Dissolve copper(II) sulfate in distilled water.

-

Fehling's Solution B: Dissolve potassium sodium tartrate and sodium hydroxide (B78521) in distilled water.

-

Standard Dextrose Solution: Prepare a standard solution of dextrose of known concentration.

-

Maltodextrin Sample Solution: Prepare a solution of the maltodextrin sample of known concentration.

-

Methylene Blue Indicator: Prepare a 1% aqueous solution of methylene blue.[17]

-

-

Standardization of Fehling's Solution:

-

Pipette a known volume of Fehling's solution (a mixture of equal parts of solutions A and B) into a flask.

-

Heat the solution to boiling.

-

Titrate the boiling solution with the standard dextrose solution until the blue color of the copper(II) ions begins to fade.

-

Add a few drops of methylene blue indicator and continue the titration until the blue color disappears, leaving a brick-red precipitate of copper(I) oxide.

-

-

Titration of Maltodextrin Sample:

-

Repeat the titration procedure using the maltodextrin sample solution in place of the standard dextrose solution.

-

-

Calculation of DE:

-

The DE is calculated based on the volume of the maltodextrin solution required to reduce the Fehling's solution, relative to the volume of the standard dextrose solution required.

-

Molecular Weight Distribution by Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a powerful technique for determining the molecular weight distribution of polymers.[18][19]

Principle: This technique separates molecules based on their hydrodynamic volume in solution.[18] A column packed with porous beads is used. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time.[18]

Procedure:

-

Sample Preparation:

-

Dissolve the maltodextrin sample in the mobile phase at a known concentration (e.g., 1-5 mg/mL).[20]

-

Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

-

-

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, injector, column oven, and a refractive index (RI) detector is typically used.

-

Column: Aqueous SEC/GPC columns, such as those with a hydrophilic stationary phase (e.g., sulfonated polystyrene-divinylbenzene or polymethyl methacrylate), are suitable.

-

Mobile Phase: A buffered aqueous solution (e.g., sodium nitrate (B79036) or sodium phosphate (B84403) buffer) is commonly used.

-

Flow Rate: A typical flow rate is in the range of 0.5-1.0 mL/min.

-

Temperature: The column is usually maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible results.

-

-

Calibration:

-

A series of well-characterized polymer standards with narrow molecular weight distributions (e.g., pullulan or dextran (B179266) standards) are run to generate a calibration curve of log(molecular weight) versus elution time.

-

-

Data Analysis:

-

The chromatogram of the maltodextrin sample is recorded, and the molecular weight distribution parameters (e.g., number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn)) are calculated based on the calibration curve.

-

Molecular Weight Analysis by Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a valuable tool for the detailed characterization of the molecular weight of oligosaccharides like maltodextrin.[21]

Principle: In MALDI-TOF MS, the analyte is co-crystallized with a matrix that strongly absorbs laser energy.[22] A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules with minimal fragmentation. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.[22]

Procedure:

-

Sample Preparation:

-

Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) in a solvent mixture (e.g., acetonitrile/water with a small amount of trifluoroacetic acid).[23]

-

Analyte Solution: Dissolve the maltodextrin sample in a suitable solvent (e.g., deionized water).

-

Sample-Matrix Mixture: Mix the analyte and matrix solutions.

-

-

MALDI Plate Spotting:

-

Mass Spectrometry Analysis:

-

Calibrate the mass spectrometer using a standard of known molecular weight.

-

Acquire the mass spectrum in the appropriate mode (typically positive ion mode).[23]

-

-

Data Analysis:

-

The resulting spectrum will show a series of peaks corresponding to the different degrees of polymerization in the maltodextrin sample, allowing for the determination of the molecular weight distribution.

-

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and processes related to maltodextrin characterization and functionality.

Impact of Molecular Weight on Drug Development Applications

The functionality of maltodextrin, as determined by its molecular weight distribution, is of particular importance in drug development and pharmaceutical formulations.

Tablet Formulations

In tablet manufacturing, maltodextrin serves as a binder and diluent in both direct compression and wet granulation processes.[3]

-

Low DE (High MW) Maltodextrins: Their higher viscosity and binding properties make them effective binders, contributing to tablet hardness and integrity.

-

High DE (Low MW) Maltodextrins: These are particularly useful in the formulation of chewable tablets due to their increased sweetness and solubility.[3]

Viscosity Modification and Stabilization

Maltodextrin is used to increase the viscosity of solutions and to prevent the crystallization of syrups in liquid formulations.[1][3] The viscosity of maltodextrin solutions is directly related to the molecular weight, with lower DE maltodextrins forming more viscous solutions.[7] This property is crucial for controlling the texture and stability of oral suspensions and syrups.

Drug Delivery Systems

The molecular weight of maltodextrin plays a critical role in the development of advanced drug delivery systems, such as nanoparticles for targeted drug delivery.

-

Nanoparticle Formation: The ability of maltodextrin to form nanoparticles is dependent on its DE value.[24][25] Studies have shown that maltodextrins with intermediate to high DE values (e.g., DE 13-19.5) are more suitable for forming stable nanoparticles via methods like inverse precipitation.[24][25] The lower molecular weight and higher solubility of these maltodextrins likely facilitate the controlled precipitation required for nanoparticle formation.

-

Encapsulation and Release: Maltodextrin is an excellent carrier for encapsulating active pharmaceutical ingredients (APIs), particularly through spray drying. The molecular weight of the maltodextrin can influence the encapsulation efficiency and the release profile of the encapsulated drug. Higher molecular weight maltodextrins can form a more robust matrix, potentially leading to a more sustained release of the API.

Conclusion

The molecular weight distribution of maltodextrin, conveniently summarized by its Dextrose Equivalent (DE) value, is the most critical factor determining its functionality. A thorough understanding and precise characterization of this property are essential for the effective application of maltodextrin in research, food technology, and pharmaceutical development. The selection of a maltodextrin with the appropriate molecular weight profile is paramount to achieving the desired product performance, whether it be for tablet binding, viscosity modification, or the creation of sophisticated drug delivery systems. The experimental protocols outlined in this guide provide a framework for the accurate assessment of maltodextrin's molecular weight characteristics, enabling informed formulation and development decisions.

References

- 1. Maltodextrin - CD Formulation [formulationbio.com]

- 2. phexcom.com [phexcom.com]

- 3. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 4. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 5. biollachemicals.com [biollachemicals.com]

- 6. Maltodextrin - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Dextrose Equivalent on Maltodextrin/Whey Protein Spray-Dried Powder Microcapsules and Dynamic Release of Loaded Flavor during Storage and Powder Rehydration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of maltodextrin with different dextrose equivalents on the physicochemical properties of spray-dried barberry juice (Berberis vulgaris L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Summary Of Lane-Eynon Titration - 728 Words | Internet Public Library [ipl.org]

- 15. academic.oup.com [academic.oup.com]

- 16. customs.go.jp [customs.go.jp]

- 17. customs.go.jp [customs.go.jp]

- 18. agilent.com [agilent.com]

- 19. aimplas.net [aimplas.net]

- 20. Optimizing Molecular Weight Determination by SEC/GPC [knauer.net]

- 21. Technological Application of Maltodextrins According to the Degree of Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aims.chem.utoronto.ca [aims.chem.utoronto.ca]

- 23. benchchem.com [benchchem.com]

- 24. Preparation of maltodextrin nanoparticles and encapsulation of bovine serum albumin - Influence of formulation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Navigating the Core Characteristics of Maltodextrin Solutions: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the solubility and viscosity of maltodextrin solutions, offering critical insights for pharmaceutical formulation and development.

Maltodextrin, a polysaccharide derived from the partial hydrolysis of starch, is a versatile excipient in the pharmaceutical industry. Its utility in various dosage forms, from oral tablets to complex drug delivery systems, is largely dictated by its fundamental physicochemical properties, primarily its solubility in aqueous media and the viscosity of the resulting solutions.[1][2] Understanding and controlling these characteristics are paramount for researchers, scientists, and drug development professionals to ensure optimal formulation performance, stability, and bioavailability.[3][4] This technical guide provides a comprehensive overview of the solubility and viscosity of maltodextrin solutions, complete with quantitative data, detailed experimental protocols, and visual representations of key relationships and workflows.

Section 1: The Crucial Role of Dextrose Equivalent (DE)

The properties of maltodextrin are largely defined by its dextrose equivalent (DE), which is a measure of the percentage of reducing sugars present, calculated on a dry basis relative to dextrose (glucose).[5] A higher DE indicates a greater extent of starch hydrolysis, resulting in shorter glucose chains, while a lower DE signifies longer polymer chains.[5] Maltodextrins typically have a DE value of less than 20.[4] This single parameter profoundly influences both the solubility and viscosity of maltodextrin solutions.[5][6]

Section 2: Solubility Characteristics

Maltodextrin is generally considered freely soluble in water.[7] However, the rate and extent of solubility are influenced by several factors, most notably the DE value and temperature.

Factors Influencing Solubility:

-

Dextrose Equivalent (DE): Higher DE maltodextrins, having shorter glucose chains, are more soluble in water than lower DE varieties.[5][6]

-

Temperature: As with most solids, the solubility of maltodextrin in water increases with temperature.

-

Particle Size: Finer powders of maltodextrin will dissolve more rapidly due to a larger surface area available for interaction with the solvent.

Quantitative Solubility Data:

While maltodextrin is highly soluble, precise quantitative data can vary based on the specific grade and manufacturing process. The following table summarizes the general relationship between DE, temperature, and solubility.

| Dextrose Equivalent (DE) | Temperature (°C) | Solubility ( g/100 mL) |

| 5 - 10 | 20 | > 30 |

| 10 - 15 | 20 | > 40 |

| 15 - 20 | 20 | > 50 |

| 5 - 10 | 40 | > 50 |

| 10 - 15 | 40 | > 60 |

| 15 - 20 | 40 | > 70 |

| 5 - 10 | 60 | > 70 |

| 10 - 15 | 60 | > 80 |

| 15 - 20 | 60 | > 90 |

Note: These values are approximate and can vary between different commercial products. It is always recommended to consult the manufacturer's specifications for precise solubility data.

Section 3: Viscosity Characteristics

The viscosity of a maltodextrin solution is a critical parameter in many pharmaceutical applications, influencing processes such as mixing, pumping, and coating, as well as affecting the release characteristics of a drug from a formulation.[1][2]

Factors Influencing Viscosity:

-

Dextrose Equivalent (DE): Lower DE maltodextrins, with their longer polymer chains, form more viscous solutions compared to higher DE maltodextrins at the same concentration.[6][8]

-

Concentration: As the concentration of maltodextrin in a solution increases, the viscosity increases exponentially.[9]

-

Temperature: The viscosity of maltodextrin solutions is inversely proportional to temperature; as temperature increases, viscosity decreases.

-

Shear Rate: At lower concentrations, maltodextrin solutions typically exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate. However, at higher concentrations, some shear thinning behavior may be observed.

Quantitative Viscosity Data:

The following table provides representative viscosity values for maltodextrin solutions under different conditions.

| Dextrose Equivalent (DE) | Concentration (% w/v) | Temperature (°C) | Approximate Viscosity (mPa·s) |

| 5 | 20 | 25 | 10 - 20 |

| 10 | 20 | 25 | 5 - 10 |

| 15 | 20 | 25 | < 5 |

| 5 | 30 | 25 | 30 - 50 |

| 10 | 30 | 25 | 15 - 30 |

| 15 | 30 | 25 | 5 - 15 |

| 5 | 20 | 40 | 5 - 10 |

| 10 | 20 | 40 | < 5 |

| 15 | 20 | 40 | < 5 |

Note: These values are for illustrative purposes. Actual viscosity will depend on the specific maltodextrin grade and measurement conditions. For a 20% w/v aqueous solution of Lycatab DSH, the viscosity is reported as less than 20 mPa·s, while a 20% w/v aqueous dispersion of Star-Dri has a reported viscosity of 3.45 mPa·s.[6][8]

Section 4: Experimental Protocols

4.1. Detailed Methodology for Determining Maltodextrin Solubility

This protocol outlines a standard laboratory procedure for determining the solubility of maltodextrin in water.

Materials:

-

Maltodextrin powder of a specific DE

-

Distilled or deionized water

-

Beakers or Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Water bath or incubator for temperature control

-

Analytical balance

-

Spatula

-

Thermometer

Procedure:

-

Temperature Equilibration: Set the water bath or incubator to the desired temperature (e.g., 20°C, 40°C, or 60°C). Place a beaker containing a known volume of distilled water (e.g., 100 mL) in the temperature-controlled environment and allow it to equilibrate.

-

Initial Weighing: Accurately weigh a known amount of maltodextrin powder (e.g., 10 g) using an analytical balance.

-

Incremental Addition: While stirring the water with a magnetic stirrer, gradually add small, weighed increments of the maltodextrin powder to the beaker.

-

Observation of Dissolution: Allow sufficient time for each increment to dissolve completely before adding the next. The solution should be clear and free of visible particles.

-

Saturation Point: Continue adding maltodextrin until a point is reached where the powder no longer dissolves, and a small amount of solid material remains suspended in the solution even after prolonged stirring (e.g., 30 minutes). This indicates that the solution is saturated.

-

Final Weighing: Carefully weigh the remaining, undissolved maltodextrin.

-

Calculation: Calculate the amount of maltodextrin that dissolved by subtracting the mass of the undissolved portion from the initial mass. Express the solubility in grams per 100 mL of water.

-

Repeatability: Repeat the experiment at least two more times for each temperature and DE value to ensure the reproducibility of the results.

4.2. Detailed Methodology for Measuring Viscosity of Maltodextrin Solutions using a Rotational Viscometer

This protocol provides a step-by-step guide for measuring the viscosity of maltodextrin solutions.

Materials and Equipment:

-

Maltodextrin solution of known concentration and DE

-

Rotational viscometer with a set of spindles

-

Beaker or appropriate sample container

-

Water bath for temperature control

-

Thermometer

Procedure:

-

Instrument Setup and Calibration:

-

Set up the rotational viscometer on a level and stable surface.

-

Turn on the instrument and allow it to stabilize according to the manufacturer's instructions.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the maltodextrin solution. For lower viscosity solutions, a larger spindle and higher speed may be necessary. For higher viscosity solutions, a smaller spindle and lower speed are typically used.

-

Perform a calibration check using a standard fluid of known viscosity to ensure the instrument is functioning correctly.[10]

-

-

Sample Preparation and Temperature Control:

-

Prepare the maltodextrin solution at the desired concentration. Ensure all the maltodextrin is fully dissolved.

-

Place a sufficient volume of the solution into a beaker to ensure the spindle will be immersed to the proper depth as indicated by the mark on the spindle shaft.

-

Place the beaker in a water bath set to the desired measurement temperature and allow the sample to reach thermal equilibrium. Verify the sample temperature with a calibrated thermometer.[11]

-

-

Measurement:

-

Carefully lower the selected spindle into the center of the maltodextrin solution, avoiding the introduction of air bubbles.

-

Attach the spindle to the viscometer.

-

Start the motor and allow the spindle to rotate at the selected speed.

-

Allow the reading to stabilize. This may take a few moments, especially for more viscous solutions.

-

Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP), along with the spindle number, rotational speed, and temperature.

-

-

Data Analysis and Reporting:

-

If measuring at multiple shear rates (by changing the rotational speed), record the viscosity at each speed to assess for Newtonian or non-Newtonian behavior.

-

Report the average viscosity and standard deviation from multiple readings.

-

Section 5: Visualizing Key Relationships and Workflows

Diagrams created using Graphviz (DOT language) to illustrate fundamental concepts.

References

- 1. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 2. A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine [mdpi.com]

- 3. rawplex.net [rawplex.net]

- 4. Nutraceutical Concepts and Dextrin-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phexcom.com [phexcom.com]

- 6. mdpi.com [mdpi.com]

- 7. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. rivm.nl [rivm.nl]

- 10. scribd.com [scribd.com]

- 11. Water–solid interactions in amorphous maltodextrin-crystalline sucrose binary mixtures - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Hydrolysis of Starch for Maltodextrin Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the enzymatic production of maltodextrin from starch. It is designed to serve as a practical resource for researchers, scientists, and professionals in drug development who are interested in the precise control and characterization of this versatile biopolymer.

Introduction

Maltodextrins are polysaccharides derived from the partial hydrolysis of starch from various botanical sources, including corn, potato, rice, and wheat.[1][2] They consist of D-glucose units linked primarily by α-(1→4) glycosidic bonds, with a dextrose equivalent (DE) of less than 20.[3][4] The DE is a measure of the percentage of reducing sugars present, calculated on a dry basis relative to dextrose (D-glucose), and it serves as an indicator of the degree of starch hydrolysis.[4][5] Due to their versatile functional properties, such as acting as bulking agents, viscosity modifiers, and stabilizers, maltodextrins are widely used in the food, pharmaceutical, and biotechnology industries.[3][6]

The enzymatic hydrolysis of starch offers a highly specific and controllable method for producing maltodextrins with desired molecular weight distributions and DE values, which in turn dictate their functional properties.[6] This guide will delve into the core aspects of this process, from the fundamental enzymatic reactions to detailed experimental protocols and analytical techniques for characterization.

The Enzymatic Hydrolysis of Starch

The conversion of starch into maltodextrin is a multi-step process that begins with the gelatinization of starch granules, followed by enzymatic liquefaction and saccharification, and concludes with purification and drying.

Starch Structure

Starch is composed of two primary macromolecules: amylose (B160209) and amylopectin.[3][4] Amylose is a predominantly linear polymer of glucose units linked by α-(1→4) glycosidic bonds. Amylopectin, the major component of most starches, is a highly branched polymer with a backbone of α-(1→4) linked glucose units and branch points formed by α-(1→6) glycosidic bonds.[3][4]

Key Enzymes in Starch Hydrolysis

The primary enzyme employed in maltodextrin production is α-amylase (EC 3.2.1.1). This endo-acting enzyme randomly cleaves the internal α-(1→4) glycosidic bonds in both amylose and amylopectin, rapidly reducing the viscosity of the starch slurry and producing shorter polysaccharide chains (dextrins).[7][8]

For more specialized applications or to achieve specific carbohydrate profiles, other enzymes may be used in conjunction with or subsequent to α-amylase treatment:

-

β-Amylase (EC 3.2.1.2): An exo-acting enzyme that hydrolyzes α-(1→4) glycosidic bonds from the non-reducing ends of starch chains, producing maltose (B56501) units.[9]

-

Pullulanase and Isoamylase (Debranching Enzymes): These enzymes specifically hydrolyze the α-(1→6) glycosidic branch points in amylopectin, leading to the production of linear dextrins.

The selection of the enzyme or combination of enzymes, along with precise control over reaction conditions, allows for the tailoring of the final maltodextrin product's properties.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the laboratory-scale production and characterization of maltodextrin.

Enzymatic Hydrolysis of Starch

This protocol outlines the general procedure for the enzymatic conversion of starch to maltodextrin.

Materials:

-

Starch (e.g., corn, potato, rice)

-

Thermostable α-amylase (e.g., from Bacillus licheniformis or Aspergillus oryzae)

-

Phosphate buffer (pH 6.0-7.0)

-

Calcium chloride (CaCl₂) solution (to enhance enzyme stability)

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment and reaction termination

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Distilled or deionized water

Procedure:

-

Slurry Preparation: Prepare a starch slurry (e.g., 30-32% w/v) in distilled water.[10]

-

pH Adjustment: Adjust the pH of the slurry to the optimal range for the selected α-amylase (typically 6.2-6.4).[10] Add calcium chloride to a final concentration of 0.5-1.0% to improve enzyme stability.[10]

-